5-Iodo-1-trityl-1H-1,2,4-triazole

Descripción

Historical Context and Significance in Heterocyclic Chemistry

The development of 5-iodo-1-trityl-1H-1,2,4-triazole is intrinsically linked to the broader evolution of triazole chemistry, which has experienced remarkable growth since the early recognition of these heterocycles as privileged scaffolds in medicinal chemistry. Triazoles, as five-membered heterocyclic compounds containing three nitrogen atoms, have demonstrated exceptional versatility in biological systems and synthetic applications. The specific incorporation of iodine substituents into triazole frameworks gained prominence following advances in copper-catalyzed cycloaddition methodologies, which enabled regioselective access to halogenated triazole derivatives.

The trityl protecting group strategy, employed in this compound, emerged from the need to control regioselectivity during triazole functionalization reactions. This approach has proven particularly valuable in directing substitution patterns and preventing unwanted side reactions during synthetic transformations. The combination of iodine substitution with trityl protection represents a sophisticated approach to triazole derivatization that has found applications in both synthetic methodology and materials science.

Contemporary research has highlighted the significance of iodinated triazoles in cross-coupling reactions, where the carbon-iodine bond serves as an excellent leaving group for palladium-catalyzed transformations. The electron-withdrawing nature of iodine, combined with the aromatic character of the triazole ring, creates unique electronic properties that have been exploited in the development of novel catalytic systems and bioactive compounds.

Molecular Structure and IUPAC Nomenclature

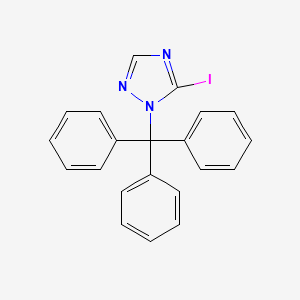

This compound exhibits a complex molecular architecture characterized by the integration of multiple functional elements within a single molecular framework. The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-iodo-1-trityl-1,2,4-triazole, reflecting the systematic naming conventions for substituted triazole derivatives. Alternative nomenclature includes 5-iodo-1-(triphenylmethyl)-1H-1,2,4-triazole, which explicitly identifies the trityl substituent as a triphenylmethyl group.

The molecular structure features a planar triazole ring system with bond lengths consistent with aromatic character, similar to the parent 1,2,4-triazole structure. The carbon-nitrogen and nitrogen-nitrogen distances within the triazole ring fall within the range of 132-136 picometers, confirming the delocalized electronic structure characteristic of aromatic heterocycles. The iodine atom at the 5-position introduces significant steric bulk and electronic perturbation to the ring system, while the trityl group at the 1-position provides substantial steric protection.

Computational analyses using density functional theory have revealed that the iodine substitution stabilizes specific tautomeric forms through electronic effects, while the trityl group influences conformational preferences through steric interactions. The molecular geometry optimization studies indicate that the trityl group adopts a propeller-like conformation to minimize steric repulsion between the phenyl rings.

Table 1: Structural Identifiers for this compound

| Parameter | Value |

|---|---|

| IUPAC Name | 5-iodo-1-trityl-1,2,4-triazole |

| Alternative Name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole |

| InChI | InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

| InChI Key | QNCJCRXIYSCNSK-UHFFFAOYSA-N |

| SMILES | IC1=NC=NN1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1 |

Chemical Classification and Position within Triazole Family

This compound belongs to the 1,2,4-triazole subfamily of nitrogen-containing heterocycles, distinguished from the isomeric 1,2,3-triazole family by the relative positioning of nitrogen atoms within the five-membered ring. The 1,2,4-triazole framework exhibits amphoteric behavior, being susceptible to both N-protonation and deprotonation in aqueous solution, with characteristic pKa values that influence its chemical reactivity. The parent 1,2,4-triazole possesses a pKa of 2.45 for the triazolium cation and 10.26 for the neutral molecule, values that are modified by substituent effects in derivatized compounds.

The classification of this compound within the broader triazole family is further refined by its specific substitution pattern, which places it among the 1,5-disubstituted 1,2,4-triazole derivatives. This substitution pattern is particularly significant because it represents one of the more challenging synthetic targets in triazole chemistry, requiring careful control of regioselectivity during formation and functionalization reactions.

The iodine substituent classifies this compound among the halogenated triazole derivatives, a subclass that has gained prominence due to their enhanced reactivity in cross-coupling reactions and their unique electronic properties. Comparative studies with other halogenated triazoles have demonstrated that iodine substitution provides optimal balance between stability and reactivity, making these compounds valuable synthetic intermediates.

The trityl protecting group places this compound within the category of N-protected triazoles, which are essential intermediates in multi-step synthetic sequences. The trityl group is particularly valued for its ease of installation and removal under mild acidic conditions, while providing excellent steric protection during intermediate synthetic transformations.

Physicochemical Properties Overview

The physicochemical properties of this compound reflect the combined influences of the triazole ring system, iodine substitution, and trityl protection. The molecular formula C21H16IN3 corresponds to a molecular weight of 437.28 grams per mole, making it a relatively high molecular weight heterocyclic compound. The presence of iodine contributes significantly to both the molecular weight and the overall electron density distribution within the molecule.

Computational predictions of lipophilicity indicate a calculated XlogP value of 5.5, suggesting high hydrophobic character primarily attributed to the trityl group and aromatic ring systems. This high lipophilicity has implications for solubility behavior, with the compound likely showing poor aqueous solubility but good solubility in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran.

The topological polar surface area is calculated at 30.7 Ångströms squared, indicating moderate polarity despite the predominantly hydrophobic character. This value reflects the contribution of the nitrogen atoms within the triazole ring while accounting for the steric shielding provided by the trityl group.

Table 2: Key Physicochemical Properties

Thermal stability studies suggest decomposition above 150 degrees Celsius with release of iodine vapors, indicating the need for careful temperature control during synthetic manipulations. The compound exhibits light sensitivity typical of iodinated organic molecules, necessitating storage in amber containers to prevent photodegradation.

The electronic properties of the compound are significantly influenced by the electron-withdrawing iodine substituent, which affects both the electron density distribution within the triazole ring and the overall reactivity profile. Nuclear magnetic resonance spectroscopic characteristics show distinct chemical shifts for the trityl group aromatic protons appearing as multiplets in the 7.2-7.5 parts per million region, providing reliable identification markers.

Propiedades

IUPAC Name |

5-iodo-1-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJCRXIYSCNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709959 | |

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151899-61-5 | |

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation Protocol

-

Reagents : Formic ether (ethyl formate), hydrazine hydrate (80%), ammonium chloride.

-

Conditions : Sealed reaction vessel pressurized to 3–5 atm, heated to 150–160°C for 6–8 hours.

-

Mechanism : Formic ether undergoes ammonolysis to form formamide, which condenses with hydrazine to yield 1H-1,2,4-triazole (Fig. 1A).

Table 1: Comparative Analysis of Triazole Synthesis Methods

Trityl Group Introduction: Nitrogen Protection Strategies

The trityl (triphenylmethyl) group is introduced to protect the N1 position of the triazole, directing subsequent iodination to the C5 position.

Tritylation Reaction

-

Reagents : 1H-1,2,4-triazole, trityl chloride (TrCl), triethylamine (TEA).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–16 hours.

-

Mechanism : TEA deprotonates the triazole at N1, enabling nucleophilic attack on TrCl (Fig. 1B).

-

Yield : 80–85% after column chromatography (hexane:ethyl acetate = 4:1).

Optimization Insight :

-

Solvent Impact : DCM outperforms THF due to better solubility of TrCl.

-

Stoichiometry : A 1.2:1 molar ratio of TrCl to triazole minimizes di-substitution byproducts.

Regioselective Iodination: Halogenation Techniques

Iodination at the C5 position is achieved through electrophilic aromatic substitution (EAS) or transition metal-catalyzed reactions.

N-Iodosuccinimide (NIS) Mediated Iodination

Palladium-Catalyzed Direct Iodination

-

Reagents : Pd(OAc)₂, KI, Oxone®.

-

Conditions : DMF/H₂O (9:1), 80°C, 8 hours.

-

Mechanism : Pd(II) activates the triazole ring, facilitating iodide insertion via oxidative addition.

Table 2: Iodination Efficiency Across Methods

| Method | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NIS/AcOH | Acetonitrile | None | 60 | 6 | 75–80 |

| Pd(OAc)₂/Oxone® | DMF/H₂O | Pd(II) | 80 | 8 | 70–75 |

| I₂/HIO₄ | DCM | None | 40 | 12 | 60–65 |

Purification and Characterization

Chromatographic Purification

Análisis De Reacciones Químicas

5-Iodo-1-trityl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Iodo-1-trityl-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of triazole derivatives.

Material Science: It is employed in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.

Mecanismo De Acción

The mechanism of action of 5-Iodo-1-trityl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

| Compound Name | Key Substituents | Unique Features | References |

|---|---|---|---|

| 5-Iodo-1-trityl-1H-1,2,4-triazole | Iodo (5-position), Trityl (1-position) | High steric bulk, enhanced lipophilicity, potential for nucleophilic substitution at iodine | N/A (hypothetical) |

| 4-Iodo-1-methyl-1H-1,2,3-triazole | Iodo (4-position), Methyl (1-position) | 1,2,3-triazole core; iodine enhances antimicrobial and anticancer activity | |

| 5-Ethynyl-1-methyl-1H-1,2,4-triazole | Ethynyl (5-position), Methyl (1-position) | Ethynyl group increases reactivity for click chemistry; lower steric hindrance | |

| 5-(Iodomethyl)-1-phenyl-1H-tetrazole | Iodomethyl (5-position), Phenyl (1-position) | Tetrazole ring (higher acidity); iodine as a leaving group for alkylation | |

| 5-Azido-1-methyl-1H-1,2,3-triazole | Azido (5-position), Methyl (1-position) | Azido group enables energetic properties and bioorthogonal reactions |

Key Observations :

- Trityl vs.

- Ring Type : 1,2,4-Triazole derivatives (target compound) differ from 1,2,3-triazoles (e.g., ) in hydrogen-bonding capacity and metabolic stability.

Reactivity Trends:

- Iodine as a Leaving Group : The 5-iodo substituent facilitates nucleophilic substitution reactions, similar to 5-(Iodomethyl)-1-phenyl-1H-tetrazole . This property is critical in synthesizing derivatives for medicinal chemistry.

- Trityl Group Stability : The trityl group enhances stability under acidic conditions compared to methyl or ethyl substituents (e.g., ), making the compound suitable for catalytic applications.

Physical and Spectral Properties

| Property | This compound (Predicted) | 5-Ethynyl-1-methyl-1H-1,2,4-triazole | 4-Iodo-1-methyl-1H-1,2,3-triazole |

|---|---|---|---|

| Molecular Weight | ~495 g/mol | 123 g/mol | 209 g/mol |

| Solubility | Low in water; high in DCM/THF | Moderate in polar solvents | Moderate in ethanol |

| Melting Point | >200°C (decomposition) | 80–85°C | 150–155°C |

Notes:

- The trityl group drastically increases molecular weight and reduces solubility in aqueous media compared to smaller substituents.

- Iodo-substituted triazoles generally exhibit higher melting points due to halogen-based intermolecular interactions .

Actividad Biológica

5-Iodo-1-trityl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring with a trityl group and an iodine atom at the 5-position. This unique structure enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The mechanism of action of this compound involves its interaction with various biological targets. The iodine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound is known to exhibit:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.

- Receptor Modulation : It interacts with specific receptors, affecting downstream signaling pathways.

Antifungal Activity

This compound has demonstrated significant antifungal properties. Its ability to inhibit fungal growth makes it a candidate for developing antifungal agents. For instance, it has been shown to have higher potency against Candida albicans compared to standard antifungal drugs .

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit promising anticancer activities. In vitro studies have shown that compounds related to this compound can induce cytotoxic effects against various cancer cell lines:

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogens. Its structure allows it to interact with bacterial enzymes effectively:

| Pathogen | MIC (µg/mL) | Comparison with Standards |

|---|---|---|

| Staphylococcus aureus | 0.125–8 | Higher than ampicillin |

| Escherichia coli | 0.125–8 | Effective against resistant strains |

Study on Anticancer Activity

In a study focusing on the synthesis of hybrid compounds containing triazole moieties, several derivatives were evaluated for their anticancer properties against human melanoma and breast cancer cell lines. The results indicated that modifications at the C5 position of the triazole ring significantly enhanced cytotoxicity against these cancer types .

Study on Antifungal Efficacy

A comparative analysis was conducted to evaluate the antifungal activity of various triazole derivatives against Candida species. The study demonstrated that compounds similar to this compound exhibited superior efficacy compared to traditional antifungals like fluconazole .

Q & A

Basic: What are the established synthetic routes for 5-Iodo-1-trityl-1H-1,2,4-triazole?

The synthesis typically involves substitution reactions on the triazole core. A common approach is the iodination of 1-trityl-1H-1,2,4-triazole derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Cyclization reactions with iodine-containing precursors may also be employed. Key steps include:

- Protection of the triazole nitrogen with a trityl group to direct regioselectivity.

- Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.

- Purification via column chromatography or recrystallization to isolate the product .

Advanced: How does iodine substitution influence tautomeric stability and reactivity in this compound?

Iodine’s electron-withdrawing nature and large atomic radius can stabilize specific tautomers. For bromo/chloro triazoles, tautomers like 3-halo-1H-1,2,4-triazole are more stable than 5-halo isomers . For iodine:

- Steric effects from the trityl group may favor the 5-iodo tautomer.

- Computational studies (e.g., DFT) can predict tautomer stability by comparing Gibbs free energies.

- Experimentally, X-ray crystallography (using SHELX programs ) and NMR spectroscopy (observing chemical shifts) validate dominant tautomeric forms .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The trityl group’s aromatic protons appear as distinct multiplets (~7.2–7.5 ppm) .

- X-ray Diffraction : Resolves crystal structure and validates iodine positioning. SHELXL refinement is standard for small-molecule crystallography .

- Mass Spectrometry (HRMS) : Verifies molecular weight and isotopic patterns (iodine’s signature doublet) .

Advanced: How can researchers validate the accuracy of quantitative assays for this compound?

Follow ICH validation guidelines for specificity, linearity, and accuracy:

- Specificity : Use HPLC/UV-Vis to confirm no interference from impurities or degradation products.

- Linearity : Prepare calibration curves across a defined concentration range (e.g., 0.1–10 µg/mL).

- Accuracy : Spike recovery tests (90–110% recovery) and comparison with reference standards .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : In airtight, light-resistant containers at ≤25°C, away from oxidizers .

- Disposal : Follow hazardous waste protocols for halogenated organics .

Advanced: How does this compound interact with biological targets?

Triazoles often act as enzyme inhibitors via:

- Hydrogen bonding with active-site residues (e.g., kinases or cytochrome P450).

- Halogen bonding between iodine and electron-rich regions (e.g., aromatic side chains).

- In vitro assays : Measure IC values using fluorescence-based enzymatic activity tests.

- Molecular Docking : Software like AutoDock predicts binding modes, validated by mutagenesis studies .

Basic: What are the stability considerations for this compound under experimental conditions?

- Thermal Stability : Decomposes above 150°C, releasing toxic fumes (iodine vapors).

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; monitor via TLC .

Advanced: How can computational methods optimize the design of derivatives?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- QSAR Models : Correlate structural features (e.g., iodine’s van der Waals radius) with bioactivity.

- MD Simulations : Study solvation effects and stability in biological membranes .

Basic: What are the key applications of this compound in medicinal chemistry?

- Antimicrobial Agents : Triazoles disrupt fungal ergosterol synthesis (e.g., similar to fluconazole derivatives).

- Kinase Inhibitors : The iodine atom enhances binding affinity in ATP-binding pockets.

- Radiopharmaceuticals : I-labeled analogs for imaging studies .

Advanced: How to resolve contradictions in reported biological activity data?

- Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation times).

- Metabolite Analysis : LC-MS/MS identifies degradation products that may skew results.

- Control Experiments : Test against isostructural analogs (e.g., bromo/chloro substitutions) to isolate iodine’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.